N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(ethylthio)benzamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-ethylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S2/c1-2-25-14-6-3-12(4-7-14)18(22)21-19-20-15(10-26-19)13-5-8-16-17(9-13)24-11-23-16/h3-10H,2,11H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLPZSTYXLNDEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(ethylthio)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its efficacy against different biological targets.
Compound Overview
Chemical Structure and Properties:
- IUPAC Name: this compound
- Molecular Formula: C17H16N2O3S
- Molecular Weight: 344.38 g/mol
This compound features a thiazole ring and a benzo[d][1,3]dioxole moiety, which are known for their diverse biological activities, including anticancer and antimicrobial properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the thiazole ring followed by the introduction of the benzamide and benzo[d][1,3]dioxole groups. The synthetic routes often require careful control of reaction conditions to ensure high yields and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro assays have shown that derivatives of benzodioxole exhibit significant cytotoxicity against various cancer cell lines. The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
These findings suggest that this compound could be a promising candidate for further development as an anticancer agent.
The biological activity is believed to stem from the compound's ability to interact with specific molecular targets involved in cell signaling pathways. These interactions can lead to altered cellular behaviors such as apoptosis and inhibition of tumor growth. The precise molecular targets remain an area for further investigation.
Case Studies and Research Findings
- Cytotoxicity Studies:
- Enzyme Inhibition:
Comparison with Similar Compounds
Structural Comparison
The compound’s key structural elements are compared below with analogs from the literature:
*Full name truncated for brevity; see for details.
Key Observations :
- Thiazole vs. Thiadiazole : Thiazole-based compounds (e.g., target compound, ) prioritize planar aromaticity for π-π interactions, whereas thiadiazole derivatives (e.g., ASN90 ) incorporate additional heteroatoms for enhanced hydrogen bonding.
- Substituent Effects : The ethylthio group in the target compound increases lipophilicity compared to polar pyridinyl () or piperazine () substituents in analogs. Benzodioxole is a shared motif in enzyme-targeting compounds ().
Key Observations :
- The target compound’s synthesis likely involves amide coupling (similar to ), whereas thiadiazoles () require multi-step alkylation.
- Click chemistry () offers modularity but lower yields compared to traditional condensation ().
Key Observations :
- Ethylthio and benzodioxole groups (target compound) may enhance blood-brain barrier penetration, relevant to neurological targets ().
Q & A
Q. Critical Reagents :
- Lithium aluminum hydride (LiAlH4) for intermediate reductions .
- Triethylamine as a base to neutralize HCl during amide bond formation .
Basic: Which analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy :
- ¹H NMR identifies proton environments (e.g., ethylthio protons at δ ~2.5–3.0 ppm, aromatic protons in benzo[d][1,3]dioxole at δ ~6.8–7.2 ppm) .
- ¹³C NMR confirms carbonyl (C=O) and thiazole carbons .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ for C₁₉H₁₇N₂O₃S₂: ~393.07) .
- X-ray Crystallography : Resolves 3D conformation, critical for docking studies .
Advanced: How can researchers optimize reaction yields while minimizing side products?
Q. Strategies :
- Temperature Control : Maintain <60°C during amide coupling to prevent thiazole ring decomposition .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates and enhance nucleophilicity .
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura cross-coupling if introducing aryl substituents .
Data Analysis : Compare yields via HPLC area-under-curve (AUC) metrics across solvent systems (e.g., DMF vs. THF) to identify optimal conditions .
Advanced: How should researchers address contradictory bioactivity data in kinase inhibition assays?
Case Example : If IC₅₀ values vary across studies (e.g., 10 nM vs. 1 µM), consider:
- Assay Conditions : Differences in ATP concentrations (e.g., 10 µM vs. 100 µM) can skew results. Standardize using ADP-Glo™ Kinase Assay protocols .
- Compound Stability : Degradation in DMSO stock solutions (e.g., over 7 days at 4°C) may reduce potency. Confirm stability via LC-MS before assays .
- Off-Target Effects : Screen against related kinases (e.g., PIM1, CDK2) using SelectScreen™ Kinase Profiling to rule out non-specific binding .
Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with improved efficacy?
Q. Key Modifications :
-
Substituent Effects :
Position Modification Observed Impact Reference Benzamide (R₁) Replace ethylthio with methylsulfonyl ↑ Hydrophilicity, ↓ CYP3A4 inhibition Thiazole (R₂) Introduce fluoro at C4 ↑ Binding affinity (ΔG = -2.3 kcal/mol) via halogen bonding -
Scaffold Hopping : Replace benzo[d][1,3]dioxole with indole to enhance solubility while retaining π-stacking .
Methodology : Use molecular docking (AutoDock Vina) to predict binding poses and MM-GBSA for free energy calculations .
Advanced: What strategies mitigate toxicity issues observed in in vivo models?
- Prodrug Design : Mask the ethylthio group as a glutathione conjugate to reduce hepatic toxicity .
- Metabolite Identification : Use LC-MS/MS to track reactive metabolites (e.g., sulfoxide derivatives) and modify labile sites .
- Dosage Optimization : Conduct allometric scaling from mouse to human equivalents (e.g., 10 mg/kg mouse ≈ 0.8 mg/kg human) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
